molecular formula C11H15F2N B12971606 (R)-1-(4-(Difluoromethyl)phenyl)butan-1-amine

(R)-1-(4-(Difluoromethyl)phenyl)butan-1-amine

Cat. No.: B12971606
M. Wt: 199.24 g/mol
InChI Key: DENJHMCNCDWDCI-SNVBAGLBSA-N
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Description

®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a difluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate phenyl derivative, which includes the difluoromethyl group.

    Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is introduced through a series of reactions, such as alkylation or reductive amination.

    Chiral Resolution: The ®-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Difluoromethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

®-1-(4-(Difluoromethyl)phenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Difluoromethyl)phenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.

    1-(4-(Trifluoromethyl)phenyl)butan-1-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

    1-(4-Methylphenyl)butan-1-amine: A related compound with a methyl group on the phenyl ring.

Uniqueness

®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The ®-enantiomer may also exhibit specific interactions with chiral targets, making it distinct from its (S)-enantiomer.

Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

(1R)-1-[4-(difluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H15F2N/c1-2-3-10(14)8-4-6-9(7-5-8)11(12)13/h4-7,10-11H,2-3,14H2,1H3/t10-/m1/s1

InChI Key

DENJHMCNCDWDCI-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C(F)F)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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